1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol

Silyl ether stability Protecting group chemistry Acid hydrolysis resistance

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol (CAS 98264-26-7), also referred to as 1,3-O-bis(triisopropylsilyl) glycerol, is a symmetrically protected glycerol derivative bearing two triisopropylsilyl (TIPS) ether groups at the 1- and 3-positions, leaving the secondary 2-hydroxyl free for further functionalization. With molecular formula C₂₁H₄₈O₃Si₂ and a molecular weight of 404.77 g/mol, this compound is a member of the silyl-protected diol family.

Molecular Formula C21H48O3Si2
Molecular Weight 404.8 g/mol
CAS No. 98264-26-7
Cat. No. B044287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol
CAS98264-26-7
Synonyms3,3,9,9-tetraisopropyl-2,10-dimethyl-4,8-dioxa-3,9-disilaundecan-6-ol;  Tetrakis(1-methylethyl)-2,10-dimethyl-3,3,9,9-4,8-dioxa-3,9-disilaundecan-6-ol
Molecular FormulaC21H48O3Si2
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O
InChIInChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3
InChIKeyAWWCRMADSGPACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol (CAS 98264-26-7): A Bis-TIPS-Protected Glycerol Building Block for Orthogonal Synthetic Strategies


1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol (CAS 98264-26-7), also referred to as 1,3-O-bis(triisopropylsilyl) glycerol, is a symmetrically protected glycerol derivative bearing two triisopropylsilyl (TIPS) ether groups at the 1- and 3-positions, leaving the secondary 2-hydroxyl free for further functionalization. With molecular formula C₂₁H₄₈O₃Si₂ and a molecular weight of 404.77 g/mol, this compound is a member of the silyl-protected diol family . The TIPS group is recognized as one of the most sterically demanding and hydrolytically robust silyl protecting groups available, occupying a well-defined position in the stability hierarchy between tert-butyldimethylsilyl (TBDMS/TBS) and tert-butyldiphenylsilyl (TBDPS) [1]. This compound serves as a key intermediate in the regio- and stereocontrolled synthesis of glycerolipids, mono-, di-, and triglycerides, where its orthogonal stability profile relative to other silyl ethers enables sequential deprotection strategies that are inaccessible with less differentiated protecting group combinations [2].

Why 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol Cannot Be Replaced by Its TMS, TES, or TBDMS Counterparts


Silyl-protected glycerol derivatives are not interchangeable because the steric bulk and electronic properties of the silyl substituents govern both the stability of the protected intermediate under reaction conditions and the orthogonality achievable during sequential deprotection steps. The TIPS group in 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol provides approximately 35-fold greater resistance to acid-catalyzed hydrolysis than the commonly used TBDMS group (relative stability: TIPS 700,000 vs. TBDMS 20,000, normalized to TMS = 1) and 5-fold greater resistance to basic hydrolysis (TIPS 100,000 vs. TBDMS/TBDPS 20,000) [1]. This differential stability is not merely incremental—it creates a qualitative operational window: the TBDMS group can be selectively removed in the presence of a TIPS ether using fluorosilicic acid (H₂SiF₆) with 81% selectivity, a feat that is not achievable with TMS or TES analogs due to their insufficient stability gap [2]. Furthermore, the TIPS group uniquely tolerates conditions that convert a terminal TBDMS group to a trifluoroacetate without affecting the TIPS-ether, an orthogonal transformation critical for glycerolipid assembly [3]. Substituting this compound with a bis-TBDMS or bis-TMS glycerol would forfeit this entire dimension of synthetic orthogonality.

Quantitative Evidence Differentiating 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol from Closest Silyl-Protected Glycerol Analogs


Acid-Catalyzed Hydrolysis: TIPS Exhibits 35-Fold Greater Stability than TBDMS and >10,000-Fold Greater than TMS

The TIPS ether in 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol is 35 times more resistant to acid-catalyzed hydrolysis than the corresponding TBDMS (TBS) ether and approximately 700,000 times more stable than a TMS ether. The widely accepted relative stability scale for silyl ethers under acidic conditions, derived from hydrolysis rate measurements, ranks as follows: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This hierarchy is corroborated by the Gelest technical reference on silicon-based blocking agents [2]. The practical consequence, as noted by Cunico and Bedell, is that 'the rate difference between the TBDMS ether and the TIPS derivative is such so as to make only the TIPS group acceptable if acidic conditions needed for the purpose of other transformations must be maintained for more than a minute or so' [3].

Silyl ether stability Protecting group chemistry Acid hydrolysis resistance

Base-Catalyzed Hydrolysis: TIPS Provides 5-Fold Greater Alkaline Stability than TBDMS and TBDPS

Under basic hydrolysis conditions, the TIPS group in 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol demonstrates uniquely superior stability among commonly used silyl protecting groups. The relative resistance scale in basic media is: TMS (1) < TES (10–100) < TBS~TBDPS (20,000) < TIPS (100,000) [1]. This means TIPS is approximately 5 times more stable than TBDMS or TBDPS under alkaline conditions, and 1,000–10,000 times more stable than TES. The enhanced alkaline stability is attributed to the combined steric shielding provided by the three isopropyl substituents on silicon, which retards nucleophilic attack by hydroxide ion [2]. This property is particularly relevant when the protected glycerol intermediate must survive strongly basic transformations such as Grignard additions, alkoxide-mediated alkylations, or saponification conditions.

Alkaline stability Nucleophilic resistance Protecting group orthogonality

Selective Deprotection Orthogonality: TBDMS Ether Cleaved with 81% Selectivity in the Presence of TIPS Ether Using H₂SiF₆

In a direct head-to-head comparison, Pilcher and DeShong (1993) demonstrated that aqueous fluorosilicic acid (H₂SiF₆) selectively cleaves a TBDMS ether while leaving a TIPS ether intact on the same substrate. The optimized protocol achieved 81% selectivity for TBDMS removal in the presence of a TIPS group [1]. This represents, to the authors' knowledge, 'the first reagent with the general ability to effectively differentiate between a TBDMS and TIPS group in a cleavage reaction' [1]. The same study reported 100% selectivity for TBDMS cleavage in the presence of a TBDPS ether, further contextualizing the TIPS–TBDMS differentiation. This orthogonal deprotection capability is directly relevant to 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol: if one of the TIPS groups were exchanged for a TBDMS group in a mixed protection strategy, the fluorosilicic acid protocol would enable selective unmasking of only the TBDMS-protected position.

Orthogonal deprotection Fluorosilicic acid Selective silyl cleavage

Glycerolipid Synthesis Orthogonality: Terminal TBDMS Is Converted to Trifluoroacetate Without Affecting O-TIPS Functions

In the Stamatov and Stawinski platform for stereocontrolled glycerolipid synthesis (Org. Biomol. Chem. 2010), 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol and its derivatives serve as chiral building blocks in which O-TIPS and O-TBDMS groups fulfill distinct and non-interchangeable roles. A critical enabling transformation is the conversion of a terminal TBDMS group into the corresponding trifluoroacetate without affecting O-TIPS, O-acyl, and iodo functions present on the same substrate [1]. This orthogonal transformation permits: (i) displacement of iodine by a requisite carboxylate in the presence of both O-TIPS and O-TBDMS substituents; (ii) selective acylation across an O-TBDMS (but not O-TIPS) silyloxy system; (iii) direct exchange of either O-TBDMS or O-TIPS for a trichloroacetyl group under distinct conditions; and (iv) the TBDMS→trifluoroacetate conversion that leaves the O-TIPS moiety untouched [1]. All transformations are entirely regio- and stereospecific, avoid acyl migration, and provide target compounds in high enantiomeric purity and practically quantitative yields [2].

Glycerolipid synthesis Regioselective protection Acyl migration prevention

Primary vs. Secondary Alcohol Silylation Selectivity: TIPSCl Reacts Almost Exclusively at Primary Hydroxyls Under Microwave Conditions

The TIPS group provides a higher degree of discrimination between primary and secondary alcohols than the TBDMS group. Under microwave irradiation with TIPSCl/imidazole, high selectivity was observed for silylation of primary alcohols versus secondary ones, and also between structurally different phenols [1]. The authors note that 'TIPSCl reacts almost exclusively with the primary 5′-hydroxy function' in ribonucleosides, whereas 'one problem with TBDMS protection is the difficulty of silylation in the case of tertiary or hindered secondary alcohols' [1]. In the context of 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol, this selectivity is manifested during its preparation: the two primary hydroxyls of glycerol are selectively protected while the secondary 2-hydroxyl remains free, a regiochemical outcome that is more reliably achieved with TIPS than with less sterically discriminating silylating agents. The TIPS group's selectivity arises from the three isopropyl substituents providing 'strong steric screening not only for the silicon to which they are attached, but also for the atom to which silicon is connected' [1].

Regioselective silylation Primary alcohol protection Steric differentiation

Validated Application Scenarios for 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol Based on Quantitative Differentiation Evidence


Regio- and Stereocontrolled Synthesis of Enantiomerically Pure Mono-, Di-, and Triglycerides

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol serves as a key bifunctional precursor in the Stamatov–Stawinski glycerolipid platform, where the TIPS groups at the 1- and 3-positions enable sequential, position-specific functionalization of the glycerol backbone without acyl migration [1]. The TIPS ether's resistance to conditions that cleave TBDMS groups (e.g., H₂SiF₆-mediated deprotection with 81% selectivity [2]) allows researchers to employ mixed TIPS/TBDMS protection strategies, achieving regiospecific acylation at preselected positions. Target compounds are produced under mild conditions, in high enantiomeric purity, and in practically quantitative yields [3]. This scenario is directly supported by the 35-fold acid stability advantage of TIPS over TBDMS and the demonstrated TBDMS→trifluoroacetate orthogonality [1].

Multi-Step Synthetic Sequences Requiring Survival Through Strongly Acidic Transformations

When a synthetic route requires acidic conditions (e.g., acetal deprotection, glycosidic bond formation, ester hydrolysis) lasting more than approximately one minute, the TIPS group in 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol is the minimum acceptable protecting group choice. Cunico and Bedell explicitly established that 'only the TIPS group [is] acceptable if acidic conditions needed for the purpose of other transformations must be maintained for more than a minute or so'—the TBDMS analog would undergo significant cleavage under the same conditions [1]. The quantitative basis for this recommendation is the 35-fold stability differential between TIPS (700,000) and TBDMS (20,000) toward acid-catalyzed hydrolysis [2]. This scenario applies to carbohydrate chemistry, natural product total synthesis, and any sequence where the protected glycerol must transit through acidic steps before final deprotection.

Sample Preparation and Gel Formation for Polyacrylamide Gel Electrophoresis (PAGE)

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol (referenced as the protected glycerol G598400) is established for use in both sample preparation and gel formation for polyacrylamide gel electrophoresis [1]. The TIPS protection strategy provides a hydrophobic, chemically inert glycerol derivative that can be incorporated into PAGE workflows, as originally described by Bartsch et al. (Arzneim.-Forsch., 1976) [1]. For laboratories sourcing this compound for PAGE applications, the critical procurement consideration is the reliability of the 1,3-bis-protection pattern—the TIPS group's strong primary alcohol selectivity ensures that the commercial material has the free 2-hydroxyl available for intended interactions, without contamination by the fully protected (tris-TIPS) or monoprotected species that could compromise gel reproducibility.

Synthesis of Glycerol-Based Cationic Lipids for Drug and Gene Delivery Research

The Stamatov–Stawinski methodology employing O-TIPS/O-TBDMS-protected glycerol chirons has been demonstrated to provide flexible routes to glycerol-based cationic lipids [1]. In this application, the TIPS group's orthogonality—specifically its inertness to the TBDMS→trifluoroacetate conversion—enables the construction of asymmetric cationic lipids with precisely defined regiochemistry [1]. The 5-fold greater alkaline stability of TIPS over TBDMS (100,000 vs. 20,000 relative stability) [2] further ensures that the protected intermediates survive the basic conditions often employed in cationic lipid headgroup installation. For procurement in lipid research programs, 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol is the preferred starting material when subsequent synthetic steps demand orthogonal deprotection and resistance to basic nucleophilic conditions.

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